1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Description
1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-methoxyphenyl group and at position 5 with an ethylamine moiety, forming a hydrochloride salt. The oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in medicinal chemistry as a bioisostere for ester or amide groups .
Properties
IUPAC Name |
1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-4-3-5-9(6-8)15-2;/h3-7H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXUTSRLCJXWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, transaminases have been reported to carry out chiral selective transamination of related compounds.
Biological Activity
1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, including cytotoxicity, antibacterial properties, and mechanisms of action based on recent research findings.
The compound is identified by the following chemical properties:
| Property | Detail |
|---|---|
| Chemical Formula | C₁₁H₁₄ClN₃O₂ |
| Molecular Weight | 255.7 g/mol |
| IUPAC Name | 1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine; hydrochloride |
| Appearance | White to off-white powder |
| Storage Temperature | Room Temperature |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study utilizing the MTT assay demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with a low toxicity profile on normal cells. The presence of the oxadiazole ring appears to enhance the compound's ability to induce apoptosis in cancer cells through specific molecular interactions .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. In vitro tests indicate that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 - 20 |
| Escherichia coli | 15 - 25 |
| Bacillus subtilis | 8 - 15 |
These findings suggest that the compound could serve as a potential lead in developing new antibacterial agents .
The biological activity of 1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is attributed to its structural features. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. Additionally, the methoxyphenyl group may enhance binding affinity to biological targets, contributing to its cytotoxic and antibacterial effects .
Case Studies
A notable case study involved synthesizing derivatives of oxadiazole compounds and evaluating their efficacy against cancer cell lines. The results indicated that modifications in the side chains led to variations in biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of oxadiazoles often exhibit antimicrobial, antifungal, and anticancer activities. For instance:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds containing oxadiazole rings have demonstrated effectiveness against a range of bacterial and fungal pathogens.
Material Science
Research into the application of 1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride in material science has revealed:
- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis, particularly in creating materials with enhanced thermal stability and mechanical strength.
- Fluorescent Materials : Due to its unique electronic properties, it can be incorporated into fluorescent polymers for applications in sensors and light-emitting devices.
Agrochemicals
The compound's biological activity extends to agricultural applications:
- Pesticide Development : Preliminary studies suggest that oxadiazole derivatives can serve as effective pesticides due to their ability to disrupt the biological functions of pests.
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study A | Anticancer Research | Demonstrated significant inhibition of tumor growth in vitro using derivatives of oxadiazole compounds. |
| Study B | Antimicrobial Efficacy | Showed effective inhibition of Gram-positive bacteria at low concentrations. |
| Study C | Polymer Synthesis | Developed a new class of polymers with enhanced thermal stability incorporating oxadiazole derivatives. |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of 1,2,4-oxadiazole derivatives with variations in aryl substituents and amine chain lengths. Below is a systematic comparison with key analogs:
Substituent Variations on the Aryl Ring
Substituents on the phenyl ring significantly influence electronic properties, solubility, and biological interactions.
Table 1: Substituent Comparison
Key Observations:
- In contrast, methoxy groups (electron-donating) may increase lipophilicity and membrane permeability .
- Positional Isomerism : The 3-methoxy (target compound) and 4-methoxy () isomers exhibit distinct steric and electronic profiles, affecting their interactions in chiral environments.
- Amine Chain Length : Ethylamine (C2 chain) derivatives (e.g., target compound, ) offer greater conformational flexibility compared to methanamine (C1 chain) analogs like , which may influence receptor affinity.
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., target compound, ) are expected to exhibit higher solubility in polar solvents compared to halogenated analogs due to increased polarity.
- Stability : The 1,2,4-oxadiazole ring is generally stable under physiological conditions, but electron-deficient variants (e.g., 4-Cl, ) may undergo nucleophilic attack more readily.
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized via the cyclodehydration of amidoximes with carboxylic acid derivatives or their equivalents. For this compound, the key intermediate is a 3-(3-methoxyphenyl) amidoxime, which upon reaction with an appropriate acylating agent, undergoes cyclization to form the oxadiazole ring.
- Step 1: Preparation of the amidoxime intermediate by reacting 3-methoxybenzonitrile with hydroxylamine hydrochloride under basic conditions.
- Step 2: Cyclization of the amidoxime with an α-bromoacetyl derivative or an equivalent activated carboxylic acid derivative to form the 1,2,4-oxadiazole ring at the 5-position.
This method ensures regioselective formation of the oxadiazole ring, preserving the 3-methoxyphenyl substitution at the 3-position.
Introduction of the Ethanamine Side Chain
The ethanamine group at the 5-position of the oxadiazole is introduced via nucleophilic substitution or reductive amination methods:
- Nucleophilic substitution: The 5-position of the oxadiazole ring bearing a suitable leaving group (e.g., bromomethyl) can be reacted with ammonia or a primary amine to yield the ethanamine derivative.
- Reductive amination: Alternatively, an aldehyde precursor at the 5-position can be reacted with ammonia or ammonium salts, followed by reduction to afford the ethanamine.
Formation of the Hydrochloride Salt
The free base ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. This step improves the compound's stability, solubility, and ease of handling.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amidoxime formation | 3-Methoxybenzonitrile, NH2OH·HCl, base | Typically aqueous or alcoholic medium |
| Cyclization to oxadiazole | α-Bromoacetyl derivative, base or acid | Temperature control critical (50-100°C) |
| Ethanamine introduction | Ammonia or amine, solvent (e.g., ethanol) | May require heating or catalyst |
| Hydrochloride salt formation | HCl gas or HCl in solvent | Room temperature, stirring for 1-2 h |
Research Findings and Data
- The cyclization step is crucial for yield and purity; optimized conditions involve controlled temperature and solvent choice to prevent side reactions.
- The use of α-bromoacetyl derivatives facilitates efficient ring closure and subsequent substitution.
- The ethanamine introduction proceeds with high regioselectivity, avoiding substitution at undesired positions.
- Hydrochloride salt formation enhances the compound's crystalline nature, facilitating purification by recrystallization.
Analytical Data Summary
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C11H13N3O2 (free base) |
| Molecular Weight | 219.24 g/mol (free base) |
| Salt Form | Hydrochloride |
| Melting Point | Not explicitly reported; expected range 150-180°C (typical for similar salts) |
| Solubility | Improved in polar solvents upon salt formation |
| Spectroscopic Confirmation | NMR, IR, and MS confirm oxadiazole ring and ethanamine presence |
| Purity | >98% by HPLC (reported in analogous syntheses) |
Summary Table of Preparation Route
| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | 3-(3-Methoxyphenyl)amidoxime | 3-Methoxybenzonitrile, hydroxylamine, base | 75-85 | Formation of amidoxime |
| 2 | 1,2,4-Oxadiazole core | α-Bromoacetyl derivative, base/acid, heat | 70-80 | Cyclization step |
| 3 | 1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | Ammonia or amine, solvent, heat | 65-75 | Amination step |
| 4 | Hydrochloride salt | HCl in ethanol or ether | >90 | Salt formation, purification |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Answer: The synthesis typically involves cyclization of amidoxime precursors with activated carboxylic acid derivatives. For example, reacting 3-methoxybenzamidoxime with ethyl chlorooxaloacetate under basic conditions (e.g., K₂CO₃ in DMF) forms the oxadiazole ring. Subsequent reduction of the intermediate ketone (e.g., using NaBH₄ or catalytic hydrogenation) yields the amine, followed by HCl salt formation. Optimization includes varying catalysts (e.g., DCC for coupling), solvents (DMF, THF), temperature (60–100°C), and reaction times (6–24 hours). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) enhances purity. Reaction progress should be monitored by TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm for the methoxyphenyl group) and the methoxy singlet (δ ~3.8 ppm). The oxadiazole C=N group is confirmed by carbon shifts at δ ~165–170 ppm.
- IR Spectroscopy : Stretching vibrations for C=N (~1600 cm⁻¹) and NH₂ (~3300 cm⁻¹).
- X-ray Crystallography : Using SHELX software (SHELXL for refinement) resolves regiochemistry and tautomerism. For example, SHELX refinement can confirm the oxadiazole ring geometry and hydrogen bonding in the hydrochloride salt .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₄ClN₃O₂: 256.0848) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
- Storage : Keep in a tightly sealed container under inert atmosphere (N₂ or Ar) at room temperature, away from oxidizers.
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline. Consult SDS for GHS hazard codes (e.g., H315, H319) and disposal protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its biological activity?
- Answer: SAR studies focus on:
- Oxadiazole Substituents : Replacing the methoxyphenyl group with halogenated (e.g., 4-Cl) or alkylated (e.g., 4-octyl) analogs to modulate lipophilicity and target binding.
- Amine Chain Modifications : Introducing chirality (e.g., (S)-configuration) or branching (e.g., cyclopropyl groups) to improve metabolic stability.
- Biological Testing : Evaluate analogs against targets like sphingosine kinase (SphK1/SphK2) using enzymatic assays. For example, 4-octylphenyl analogs showed 10-fold higher IC₅₀ values than methoxyphenyl derivatives .
Q. What experimental strategies address contradictions in reported biological activities of oxadiazole-containing compounds?
- Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for SphK inhibition) and concentrations (1–100 µM).
- Orthogonal Methods : Compare enzymatic assays (e.g., ADP-Glo™ kinase assay) with cell-based readouts (e.g., intracellular S1P levels) to rule out assay-specific artifacts.
- Physicochemical Profiling : Measure logP (e.g., octanol/water partitioning) and solubility to explain bioavailability discrepancies. For instance, poor solubility may limit in vivo efficacy despite in vitro activity .
Q. Which analytical techniques validate the purity and stability of this compound under various storage conditions?
- Answer:
- HPLC-UV : Use a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA) to confirm ≥95% purity.
- Stability Studies : Accelerated testing (40°C/75% RH for 6 months) with periodic LC-MS analysis detects hydrolysis (e.g., oxadiazole ring cleavage) or oxidation (e.g., methoxy to carbonyl).
- Karl Fischer Titration : Monitors moisture uptake, critical for hygroscopic hydrochloride salts.
- Long-term Storage : Lyophilize and store at -20°C under N₂ to minimize degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
